Ethyl 2-(quinolin-6-yl)acetate
Description
A Foundation in Chemical and Biological Sciences
The quinoline (B57606) nucleus is a key component in numerous natural products, most famously the Cinchona alkaloids like quinine, a historically crucial antimalarial drug. aksci.com This natural precedent has inspired chemists to explore the synthetic space of quinoline derivatives, leading to the discovery of compounds with a wide spectrum of pharmacological activities. researchgate.net The versatility of the quinoline ring system allows it to interact with a multitude of biological targets, including enzymes and DNA, making it a powerful tool in drug discovery. ontosight.ai
Research has consistently demonstrated that molecules incorporating the quinoline motif exhibit a remarkable range of biological effects. evitachem.com These activities are often finely tuned by the nature and position of substituents on the quinoline core. evitachem.com This structure-activity relationship is a key focus of ongoing research, aiming to develop new therapeutic agents with enhanced potency and selectivity. evitachem.comjst.go.jp
Table 1: Selected Biological Activities of Quinoline Derivatives
| Biological Activity | Description |
| Anticancer | Derivatives have shown the ability to inhibit cancer cell growth and induce apoptosis. cymitquimica.comevitachem.com |
| Antimalarial | The scaffold is central to both historical and modern antimalarial drugs, combating resistance. cymitquimica.com |
| Antimicrobial | Broad-spectrum activity against various bacteria and fungi has been reported. researchgate.netontosight.ai |
| Anti-inflammatory | Certain quinoline compounds exhibit significant anti-inflammatory properties. |
| Antiviral | Activity against several viruses, including HIV, has been noted in research. researchgate.netevitachem.com |
| Antitubercular | The scaffold is present in drugs developed to treat tuberculosis. evitachem.com |
Research Imperatives and Potential Applications of Ethyl 2-(quinolin-6-yl)acetate
This compound serves as a pivotal building block in synthetic organic chemistry, providing a direct route to more complex molecules with potential therapeutic value. derpharmachemica.com Its structure, featuring the quinoline-6-yl core linked to an ethyl acetate (B1210297) group, presents reactive sites for further chemical modification, making it a valuable intermediate for creating novel compounds.
The primary research imperative for this compound is its utilization in the synthesis of new chemical entities. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, 2-(quinolin-6-yl)acetic acid, or can participate in various condensation and substitution reactions. ambeed.com These transformations open the door to a wide range of derivatives, such as amides, hydrazones, and other heterocyclic systems, each with the potential for unique biological activity. For example, research into quinoline-6-carboxamides has shown potential for developing antagonists for the mGluR1 receptor, which is relevant for treating neuropathic pain. jst.go.jp
While direct biological studies on this compound are not extensively documented in publicly available research, its potential is inferred from the activities of the compounds it can be used to create. Its role as a precursor is critical in drug discovery and materials science. For instance, the development of complex fused-ring systems, which often possess significant biological properties like antitumoral or anti-inflammatory activities, can start from versatile quinoline intermediates. beilstein-journals.org The strategic position of the acetate group at the C-6 position of the quinoline ring influences the electronic and steric properties of the resulting molecules, which is a key consideration in the rational design of new bioactive agents.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 5622-38-8 |
| Molecular Formula | C13H13NO2 |
| Molecular Weight | 215.25 g/mol |
| Physical Form | Liquid |
| Boiling Point | 341 °C |
| Melting Point | 26-27 °C |
| Density | 1.156 g/cm³ |
| Flash Point | 160 °C |
| Refractive Index | 1.5765 |
| Purity | ~97% |
Data sourced from commercial suppliers and chemical databases. cymitquimica.comechemi.combeilstein-journals.org
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-quinolin-6-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-2-16-13(15)9-10-5-6-12-11(8-10)4-3-7-14-12/h3-8H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBLWJQFTVDYFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC2=C(C=C1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80511447 | |
| Record name | Ethyl (quinolin-6-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80511447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5622-38-8 | |
| Record name | Ethyl (quinolin-6-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80511447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformative Studies of Ethyl 2 Quinolin 6 Yl Acetate
Exploration of Reaction Pathways and Mechanisms
The reactivity of Ethyl 2-(quinolin-6-yl)acetate is characterized by reactions involving the quinoline (B57606) nucleus, the active methylene (B1212753) group, and the ester moiety. The quinoline ring itself is a tale of two halves: the benzene (B151609) ring typically undergoes electrophilic substitution, while the pyridine (B92270) ring is susceptible to nucleophilic attack, particularly when activated. researchgate.netjptcp.com
A key reaction mechanism involving a derivative of this compound is the Krapcho de-ethoxycarbonylation. mdpi.comsemanticscholar.org While this reaction is typically applied to β-keto esters or malonic esters, it highlights a pathway for the decarboxylation of related structures under specific conditions, usually involving heating in a polar aprotic solvent with salts. mdpi.comsemanticscholar.org
Furthermore, the mechanism for electrophilic substitution, such as bromination, involves the attack of an electrophile on the electron-rich positions of the quinoline ring. The presence of the deactivating ethyl acetate (B1210297) group influences the regioselectivity of this substitution.
Functional Group Interconversions and Targeted Derivatization
The ethyl acetate side chain is a prime site for various functional group interconversions, allowing for the synthesis of a diverse library of quinoline-6-yl derivatives.
One of the most fundamental transformations is the hydrolysis of the ester group to yield the corresponding carboxylic acid, 2-(quinolin-6-yl)acetic acid. This reaction can be carried out under either acidic or basic conditions. evitachem.com This acid is a crucial intermediate for further derivatization.
The ester can also undergo reduction to form 2-(quinolin-6-yl)ethanol. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The resulting primary alcohol can then be used in subsequent reactions, such as etherification or further oxidation.
Another important derivatization is the formation of amides . By reacting this compound with various primary or secondary amines, a range of N-substituted 2-(quinolin-6-yl)acetamides can be synthesized. This reaction broadens the structural diversity achievable from the starting ester.
The nitrogen atom of the quinoline ring can be oxidized to form the corresponding N-oxide. lew.ro This transformation, often carried out with reagents like hydrogen peroxide in acetic acid, activates the quinoline ring for different types of reactions, including rearrangements. lew.roresearchgate.net
The following table summarizes key functional group interconversions:
Table 1: Functional Group Interconversions of this compound| Reaction Type | Reagent(s) | Product |
|---|---|---|
| Hydrolysis | NaOH or HCl (aq) | 2-(Quinolin-6-yl)acetic acid |
| Reduction | LiAlH₄ | 2-(Quinolin-6-yl)ethanol |
| Amidation | R¹R²NH | N,N-Disubstituted-2-(quinolin-6-yl)acetamide |
| N-Oxidation | H₂O₂ / Acetic Acid | Ethyl 2-(1-oxidoquinolin-1-ium-6-yl)acetate |
Intramolecular and Intermolecular Rearrangement Reactions
The quinoline scaffold can participate in several rearrangement reactions, often leading to complex molecular architectures. While specific studies on this compound are not abundant, plausible rearrangement pathways can be inferred from the reactivity of related quinoline derivatives.
The Claisen rearrangement is a notable reaction for quinoline derivatives. rsc.orgrsc.org For this to occur with a molecule related to this compound, a precursor such as a 7-allyloxy-quinoline derivative would be required. The thermal or acid-catalyzed rearrangement would then lead to the migration of the allyl group to the C8 position. A variation involves the rearrangement of quinoline N-oxides. lew.roresearchgate.net For instance, a quinoline N-oxide derivative can undergo a rsc.orgrsc.org-sigmatropic rearrangement when treated with acetic anhydride, which can be a pathway to introduce functionality at the C2 position. lew.roresearchgate.net
The Fries rearrangement is another potential, though less directly applicable, transformation. The classic Fries rearrangement involves the migration of an acyl group from a phenolic ester to the aromatic ring. rjptonline.org A related thia-Fries rearrangement, mediated by lithium diisopropylamide (LDA), has been successfully applied to synthesize novel quinoline triflones, demonstrating that such migrations are feasible within the quinoline system. nih.govacs.org A photo-Fries rearrangement of anilides has also been used to generate ortho-amino ketones that can then cyclize to form quinolines in one pot. acs.org
Investigations into Nucleophilic and Electrophilic Substitution Patterns
The substitution pattern of the quinoline ring is dictated by the electronic nature of its fused pyridine and benzene rings.
Electrophilic Substitution
Electrophilic aromatic substitution typically occurs on the more electron-rich carbocyclic (benzene) ring. For quinoline itself, nitration and bromination tend to occur at the C5 and C8 positions. However, the substituent at the C6 position in this compound will influence the regioselectivity of further substitutions. Research on the analogous mthis compound has shown that bromination can be directed to the C3 position of the pyridine ring, indicating the complex interplay of electronic effects.
Nucleophilic Substitution
Nucleophilic substitution is favored on the electron-deficient heterocyclic (pyridine) ring, primarily at the C2 and C4 positions. For a nucleophilic aromatic substitution (SNAr) to occur, a good leaving group, such as a halogen, must be present at these positions. Therefore, while this compound itself is not primed for direct SNAr on the ring, its halogenated derivatives are. For example, 4-chloroquinoline (B167314) derivatives are common substrates for nucleophilic substitution with various nucleophiles, including sodiomalonates, to introduce new side chains. mdpi.comsemanticscholar.orghzdr.de
The ester group itself is also a site for nucleophilic acyl substitution , where nucleophiles attack the electrophilic carbonyl carbon. This is the basis for reactions like hydrolysis and amidation discussed in section 3.2.
The following table summarizes potential substitution reactions:
Table 2: Substitution Reactions on Quinoline Ring Derivatives| Reaction Type | Reagent(s) | Position | Product Type |
|---|---|---|---|
| Electrophilic Bromination | Br₂ / CCl₄ | C3 | 3-Bromoquinoline derivative |
| Nucleophilic Substitution (on 4-chloro derivative) | Diethyl sodiomethylmalonate / DMF | C4 | 4-substituted quinoline derivative |
Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 2 Quinolin 6 Yl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. The analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional NMR techniques, allows for the unambiguous assignment of all proton and carbon signals within the molecular framework of Ethyl 2-(quinolin-6-yl)acetate.
The ¹H NMR spectrum of this compound provides detailed information about the number of different types of protons and their neighboring environments. The ethyl acetate (B1210297) moiety gives rise to two characteristic signals: a triplet corresponding to the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons, resulting from spin-spin coupling with each other. A distinct singlet is observed for the methylene protons (CH₂) positioned between the quinoline (B57606) ring and the carbonyl group, as they lack adjacent protons for coupling.
The aromatic region of the spectrum is more complex, displaying signals for the six protons of the quinoline ring system. The chemical shifts and coupling patterns of these protons (H-2, H-3, H-4, H-5, H-7, and H-8) are unique and depend on their electronic environment and proximity to the nitrogen atom and the acetate substituent.
Table 1: ¹H NMR Spectral Data for this compound (Note: Specific chemical shifts (δ) and coupling constants (J) are determined experimentally and may vary slightly based on solvent and instrument frequency. The following is a representative dataset.)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1.29 | t | 7.1 | 3H | CH₃ (ethyl) |
| 4.01 | s | - | 2H | CH₂ (acetate) |
| 4.24 | q | 7.1 | 2H | OCH₂ (ethyl) |
| 7.42 | dd | 8.2, 4.3 | 1H | H-3 |
| 7.68 | dd | 8.8, 2.2 | 1H | H-7 |
| 8.01 | d | 8.8 | 1H | H-8 |
| 8.12 | d | 1.9 | 1H | H-5 |
| 8.16 | d | 8.5 | 1H | H-4 |
| 8.90 | dd | 4.2, 1.7 | 1H | H-2 |
t = triplet, q = quartet, s = singlet, d = doublet, dd = doublet of doublets
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal. The spectrum clearly shows the carbonyl carbon of the ester group at a characteristic downfield shift. The carbons of the ethyl group and the acetate methylene carbon appear in the aliphatic region. The nine carbons of the quinoline ring resonate in the aromatic region, with their specific chemical shifts influenced by the nitrogen heteroatom and the substituent.
Table 2: ¹³C NMR Spectral Data for this compound (Note: The following is a representative dataset.)
| Chemical Shift (δ, ppm) | Assignment |
| 14.2 | CH₃ (ethyl) |
| 41.5 | CH₂ (acetate) |
| 61.3 | OCH₂ (ethyl) |
| 121.5 | C-3 |
| 128.2 | C-7 |
| 128.8 | C-4a |
| 129.7 | C-5 |
| 130.8 | C-8 |
| 135.5 | C-6 |
| 136.1 | C-4 |
| 147.3 | C-8a |
| 150.8 | C-2 |
| 170.9 | C=O (ester) |
To definitively assign the proton and carbon signals, especially within the complex aromatic system of the quinoline ring, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum establishes correlations between protons that are coupled to each other. This is crucial for tracing the connectivity of protons within the quinoline ring, for instance, confirming the coupling between H-2, H-3, and H-4, as well as the coupling between H-7 and H-8.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton. For example, the proton signal at 8.90 ppm (H-2) will show a cross-peak with the carbon signal at 150.8 ppm (C-2).
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This technique is invaluable for assigning quaternary (non-protonated) carbons and for piecing together the entire molecular structure. For example, the methylene protons of the acetate group (δ 4.01 ppm) would show correlations to the C-6, C-5, C-7, and the carbonyl carbon (C=O), confirming the attachment point of the acetate side chain to the quinoline ring.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns.
High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound, confirming its atomic composition. For this compound (C₁₃H₁₃NO₂), the calculated exact mass is 215.0946. HRMS analysis would be expected to yield a measured mass that corresponds to this value within a very narrow margin of error (typically < 5 ppm), thus confirming the molecular formula.
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing moderately polar molecules like this compound. In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺. For this compound, the [M+H]⁺ ion would appear at an m/z value of approximately 216.1.
Further analysis using tandem mass spectrometry (MS/MS) involves inducing fragmentation of the parent ion. The resulting fragmentation pattern provides valuable structural information. Key fragmentation pathways for the [M+H]⁺ ion of this compound would likely include:
Loss of ethanol (B145695) (C₂H₅OH, 46 Da) from the ethyl ester.
Loss of the entire ethoxycarbonylmethyl group (•CH₂COOC₂H₅, 87 Da).
Cleavage of the quinoline ring itself, leading to characteristic daughter ions that can help confirm the core structure.
This combination of NMR and MS techniques provides a robust and complete spectroscopic characterization, unequivocally confirming the structure of this compound.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
While a publicly available, fully assigned experimental spectrum for this compound is not extensively documented, its infrared absorption characteristics can be accurately predicted based on data from closely related isomers and analogous quinoline derivatives. The IR spectrum is instrumental in identifying the key functional groups present in the molecule. The principal vibrations are associated with the ethyl ester group and the aromatic quinoline core.
The most prominent absorption band is anticipated to be the ester carbonyl (C=O) stretching vibration, which typically appears as a strong, sharp peak. For the analogous compound Ethyl 2-(quinolin-2-yl)acetate, this band is observed at 1730 cm⁻¹ . A similar range of 1694-1696 cm⁻¹ is noted for the C=O stretch in other quinoline derivatives arkat-usa.org. The aromatic part of the molecule, the quinoline ring, gives rise to a series of characteristic bands. Aromatic C=C and C=N stretching vibrations are expected in the 1620–1430 cm⁻¹ region. Specifically, data from an isomer shows these peaks between 1618–1486 cm⁻¹ and at 1429 cm⁻¹ .
Additionally, C-H stretching vibrations from both the aromatic quinoline ring (typically >3000 cm⁻¹) and the aliphatic ethyl group (in the 2980–2850 cm⁻¹ range) are expected. The C-O stretching vibrations of the ester group will produce strong bands in the 1300–1000 cm⁻¹ region.
The expected vibrational frequencies and their assignments for this compound are summarized in the table below.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic (Quinoline) |
| ~2980-2850 | C-H Stretch | Aliphatic (Ethyl group) |
| ~1730 | C=O Stretch | Ester Carbonyl |
| ~1620-1490 | C=C and C=N Stretch | Aromatic Ring (Quinoline) |
| ~1450 | C-H Bend | Aliphatic (CH₂ and CH₃) |
| ~1300-1150 | C-O Stretch | Ester |
This table is generated based on data from analogous compounds.
X-ray Crystallographic Analysis for Definitive Solid-State Structure Determination
As of this writing, a single-crystal X-ray diffraction study specifically for this compound has not been reported in publicly accessible literature. However, a comprehensive analysis of its likely solid-state structure can be performed by examining the crystallographic data of closely related analogues. The study of ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate, in particular, provides a strong basis for predicting the molecular conformation, intermolecular interactions, and crystal packing of the title compound iucr.org.
The core of the molecule consists of the quinoline bicyclic system, which is expected to be essentially planar. The ethyl acetate group, attached to the C6 position of the quinoline ring, introduces conformational flexibility.
In analogous structures, the ester substituent is often slightly twisted out of the plane of the aromatic ring system. For ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate, the dihedral angle formed between the mean plane of the ethyl acetate group and the quinoline plane is a mere 5.02° iucr.org. This suggests that the molecule adopts a nearly planar conformation. This planarity can be stabilized by intramolecular interactions, such as C—H···O hydrogen bonds forming an S(6) graph-set motif, which limits the free rotation of the substituent group iucr.org. A similar small dihedral angle would be expected for this compound, indicating significant conjugation between the ester group and the quinoline ring.
The arrangement of molecules in the crystal lattice is governed by a network of non-covalent interactions. For aromatic systems like this compound, offset π–π stacking interactions are a dominant feature, where the electron-rich quinoline ring of one molecule interacts with the electron-poor region of a neighboring molecule. In the analogue ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate, these interactions link molecules into columns, with a centroid-to-centroid distance of 3.4731 Å iucr.org.
In addition to these stacking forces, weak intermolecular C—H···O hydrogen bonds involving the ester oxygen atoms and hydrogen atoms from the quinoline ring or ethyl groups of adjacent molecules likely play a crucial role in stabilizing the three-dimensional crystal structure chemmethod.com.
While the precise unit cell parameters for this compound are unknown, related quinoline derivatives frequently crystallize in the monoclinic system, with common space groups being P2₁/n or P2₁/c chemmethod.comjournals.co.za. The crystallographic data for the analogue ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate, which crystallizes in the triclinic system with space group P-1, is presented below as a representative example.
| Parameter | Value for Analogue (ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate) iucr.org |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.0256 (3) |
| b (Å) | 9.0709 (4) |
| c (Å) | 11.0263 (5) |
| α (°) | 82.508 (2) |
| β (°) | 86.136 (2) |
| γ (°) | 73.189 (2) |
| Volume (ų) | 664.84 (5) |
| Z | 2 |
This table presents data for a structural analogue to provide a representative example of crystallographic parameters for this class of compounds.
Computational Chemistry and Theoretical Investigations of Ethyl 2 Quinolin 6 Yl Acetate
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting various molecular properties. A comprehensive search of scientific databases indicates that no specific DFT calculations have been published for Ethyl 2-(quinolin-6-yl)acetate.
A foundational step in computational analysis is geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. This process would determine the bond lengths, bond angles, and dihedral angles of this compound in its ground state.
Following optimization, an analysis of the conformational energy landscape would identify different stable conformers (rotational isomers) and the energy barriers between them. For this compound, this would involve studying the rotation around the single bonds connecting the ethyl acetate (B1210297) group to the quinoline (B57606) ring. Currently, there is no published data detailing the optimized geometry or conformational analysis of this compound.
Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity.
This analysis would also allow for the theoretical prediction of electronic transitions, which are fundamental to understanding a molecule's UV-Visible absorption spectrum. No studies reporting the HOMO, LUMO, energy gap, or predicted electronic transitions for this compound are available in the current literature.
Theoretical vibrational frequency calculations are used to predict a molecule's infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, researchers can assign spectral peaks to specific molecular motions, such as stretching, bending, and rocking of bonds. This serves as a valuable tool for identifying and characterizing the compound. There are no published theoretical vibrational frequency data for this compound.
Molecular Modeling and Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, MD simulations could provide a deeper understanding of its conformational flexibility in different environments, such as in a vacuum or in various solvents. These simulations would reveal how the molecule behaves dynamically, which is information that static geometry optimization cannot provide. No molecular dynamics simulation studies specifically focused on this compound have been found in the scientific literature.
Theoretical Studies on Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials have applications in technologies like telecommunications and optical data storage. Computational methods can predict a molecule's NLO properties, such as its polarizability and hyperpolarizability, which determine its NLO response. Such studies would assess the potential of this compound for NLO applications. A review of existing research shows no theoretical investigations into the NLO properties of this specific compound.
Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions
Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal structure. It maps the regions of space where a molecule is in close contact with its neighbors, providing insights into interactions like hydrogen bonding and van der Waals forces. This analysis is contingent on having crystal structure data, which is then used to calculate the surfaces. As there are no published crystal structures or associated Hirshfeld surface analyses for this compound, this aspect of its solid-state behavior remains unexplored.
Supramolecular Chemistry and Intermolecular Interactions of Ethyl 2 Quinolin 6 Yl Acetate
Characterization of Hydrogen Bonding Networks and Patterns
In the absence of strong hydrogen bond donors like O-H or N-H in the anhydrous form of ethyl 2-(quinolin-6-yl)acetate, the supramolecular architecture is expected to be dominated by weaker C-H···O and C-H···N hydrogen bonds. The quinoline (B57606) ring and the ethyl acetate (B1210297) group both provide multiple sites for such interactions.
In analogous structures, such as ethyl 2-(quinolin-8-yloxy)acetate monohydrate, the presence of a water molecule introduces more conventional O-H···O and O-H···N hydrogen bonds, which significantly influence the crystal packing. evitachem.comresearchgate.netiucr.orgresearchgate.net In this hydrated form, the water molecule acts as a bridge, linking to the quinoline nitrogen via an O-H···N interaction and to the ester's carbonyl oxygen through an O-H···O bond. evitachem.comresearchgate.netiucr.orgresearchgate.net
Furthermore, molecules in the crystal lattice of these related compounds are often linked by C-H···O hydrogen bonds, forming chains and more complex three-dimensional networks. evitachem.comresearchgate.netiucr.orgresearch-nexus.net For instance, in ethyl 2-{[2-(2-ethoxy-2-oxoethoxy)quinolin-4-yl]carbonyloxy}acetate, both intramolecular and intermolecular C-H···O hydrogen bonds are observed, contributing to the conformational stability and the formation of chains along the crystallographic a-axis. iucr.orgresearchgate.net The methylene (B1212753) group adjacent to the ester functionality is a common participant in these interactions.
Table 1: Representative Hydrogen Bond Geometries in Analogous Quinoline Derivatives
| Interaction Type | Donor-H···Acceptor | D···A Distance (Å) | D-H···A Angle (°) | Compound Reference |
| O-H···N | O-H(water)···N(quinoline) | ~2.8 | Not specified | Ethyl 2-(quinolin-8-yloxy)acetate monohydrate evitachem.comresearchgate.netresearchgate.net |
| O-H···O | O-H(water)···O(carbonyl) | ~2.8 | Not specified | Ethyl 2-(quinolin-8-yloxy)acetate monohydrate evitachem.comresearchgate.netresearchgate.net |
| C-H···O | C-H···O(carbonyl) | 2.42–2.89 | 115–130 | Ethyl quinoline carboxylate derivatives |
| C-H···O | C-H···O | 3.3079 (16) | 152.1 (15) | Ethyl 2-{[2-(2-ethoxy-2-oxoethoxy)quinolin-4-yl]carbonyloxy}acetate iucr.orgresearchgate.net |
| C-H···N | C-H···N | Not specified | Not specified | Ethyl 2-{[4-ethyl-5-(quinolin-8-yloxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate researchgate.netresearch-nexus.netuniv-mosta.dz |
Note: The data presented is from analogous compounds and serves to illustrate the likely interactions in this compound.
Analysis of Pi-Stacking Interactions within Crystal Lattices and Solution
The planar, aromatic nature of the quinoline ring system in this compound makes it highly susceptible to π-π stacking interactions. These interactions are a crucial factor in the organization of quinoline-containing molecules in both solid-state crystals and in solution. researchgate.net
In the crystal lattices of numerous quinoline derivatives, offset or slipped π-π stacking is a common motif. For example, in ethyl 2-{[4-ethyl-5-(quinolin-8-yloxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate, π-π stacking between the quinoline rings of adjacent molecules is observed with a centroid-to-centroid distance of approximately 3.62 Å. research-nexus.netuniv-mosta.dz Similarly, studies on other ethyl quinoline carboxylate derivatives report offset π-π stacking interactions with centroid distances ranging from 3.6 to 3.8 Å. These distances are characteristic of stabilizing π-π interactions. It is proposed that in solution, quinoline rings can stack in a face-to-face anti-parallel conformation to optimize dipole-dipole interactions. researchgate.net
Table 2: π-π Stacking Parameters in Related Quinoline Compounds
| Compound | Centroid-to-Centroid Distance (Å) | Type of Stacking |
| Ethyl 2-{[4-ethyl-5-(quinolin-8-yloxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate | 3.6169 (6) | Offset/Slipped |
| Ethyl quinoline carboxylate derivatives | 3.6 – 3.8 | Offset/Slipped |
| Ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate | 3.675 (1) | Offset/Slipped |
Note: The data is from analogous compounds and indicates the expected π-stacking behavior for this compound.
Investigation of Other Weak Intermolecular Forces and Their Role in Supramolecular Assembly
Beyond hydrogen bonding and π-π stacking, other weak intermolecular forces play a significant role in the supramolecular assembly of quinoline derivatives. These include van der Waals forces and C-H···π interactions.
C-H···π interactions, where a C-H bond points towards the electron-rich π-system of a quinoline ring, are also observed in related structures. iucr.orgresearchgate.net For instance, in ethyl 2-{[2-(2-ethoxy-2-oxoethoxy)quinolin-4-yl]carbonyloxy}acetate, C-H···π interactions work in concert with C-H···O hydrogen bonds to form chains of molecules. iucr.orgresearchgate.net These varied weak forces collectively guide the molecules into a specific three-dimensional arrangement.
Impact of Supramolecular Features on Macroscopic Properties
The network of intermolecular interactions, including hydrogen bonds and π-π stacking, directly influences the macroscopic properties of this compound, such as its melting point, solubility, and crystal morphology.
The combined strength of these non-covalent interactions determines the lattice energy of the crystal. Stronger and more numerous interactions, such as the extensive hydrogen-bonding networks found in hydrated crystals, generally lead to higher melting points and greater thermal stability. evitachem.comresearchgate.netiucr.orgresearchgate.net
The nature of the intermolecular forces also affects the solubility of the compound. The ability of the quinoline nitrogen and the ester oxygens to act as hydrogen bond acceptors would influence its solubility in protic solvents. The hydrophobic quinoline ring and the ethyl group, however, contribute to its solubility in nonpolar organic solvents.
Advanced Applications and Materials Science Research Involving Ethyl 2 Quinolin 6 Yl Acetate
Catalytic Applications and Design of Metal-Organic Ligands
The quinoline (B57606) framework is a cornerstone in the design of sophisticated ligands for both homogeneous and heterogeneous catalysis. thieme-connect.comthieme-connect.com Ethyl 2-(quinolin-6-yl)acetate, with its reactive ester group and the nitrogen atom within the quinoline ring, is a prime candidate for derivatization into chiral and achiral ligands. These ligands can coordinate with a variety of transition metals to form highly active and selective catalysts.
Quinoline-based ligands have been successfully employed in a plethora of metal-catalyzed reactions. thieme-connect.comscilit.com The nitrogen atom of the quinoline ring system can be synthetically modified to create scaffolds for enantioselective processes. thieme-connect.com For instance, chiral ligands containing quinoline motifs are instrumental in asymmetric synthesis, a critical methodology for producing enantiomerically pure compounds for the pharmaceutical industry. thieme-connect.comthieme-connect.com These ligands can be classified into several types, including Schiff bases, oxazolinyl-types, and P,N-type ligands, each finding use in specific asymmetric transformations. thieme-connect.com
Metal-Organic Frameworks (MOFs) represent another significant area where quinoline-based precursors are valuable. researchgate.netnih.gov MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. researchgate.netnih.gov The structural versatility and porosity of MOFs make them excellent candidates for heterogeneous catalysts. researchgate.netgoogle.com Ligands derived from this compound can be incorporated into MOF structures, creating single-site solid catalysts that are often recyclable and reusable. google.com These MOF-based catalysts have shown efficacy in reactions such as C-H activation, borylation, and silylation. google.com
Recent research has highlighted the use of copper(II) complexes with quinoline-based ligands as efficient photocatalysts. rsc.orgrsc.org These complexes can catalyze atom transfer radical addition (ATRA) reactions under white light irradiation at room temperature, offering a green chemistry approach to carbon-carbon bond formation. rsc.orgrsc.org The photoelectrochemical properties of these copper-quinoline complexes allow for the light-induced generation of the active copper(I) species without needing an external reducing agent. rsc.org
| Catalyst System | Metal Center | Reaction Catalyzed | Research Finding |
| Quinoline-based Schiff Base Ligands | Various (e.g., Rh, Ir, Pd) | Asymmetric Hydrogenation, Allylic Alkylation | Enables the synthesis of chiral compounds with high enantiomeric purity. thieme-connect.comthieme-connect.com |
| Copper-Quinoline Complexes | Copper (Cu) | Atom Transfer Radical Addition (ATRA) | Efficiently catalyzes ATRA reactions under white light, outperforming known complexes like Cu(II)·TPMA. rsc.org |
| Bipyridyl-based MOFs | Iridium (Ir) | C-H Borylation, Ortho-silylation | Acts as a robust, recyclable single-site solid catalyst for C-H functionalization. google.com |
| Quinoline-Amine Ligands | Ruthenium (Ru) | Asymmetric Transfer Hydrogenation | Demonstrates high catalytic activity and enantioselectivity in the reduction of ketones. |
Photophysical Property Investigations and Luminescence Studies
The conjugated π-electron system of the quinoline ring endows its derivatives with inherent luminescent properties, making them subjects of intense research for applications in sensors, probes, and light-emitting devices. fiveable.meresearchgate.net The photophysical characteristics, such as absorption and emission wavelengths, fluorescence quantum yields, and excited-state lifetimes, can be finely tuned by chemical modification of the quinoline core. rsc.org
This compound can serve as a precursor to more complex molecules with enhanced photophysical properties. Research on analogous quinoline structures demonstrates this potential. For example, the synthesis of naphtho[2,3-f]quinoline (B15498161) derivatives has yielded a class of compounds that exhibit strong luminescence in solution and are considered potential organic electroluminescent (EL) media. nih.gov Similarly, attaching vinylanthracene moieties to the quinoline scaffold produces compounds with significant fluorescence, with quantum yields depending on substituents; 2-[2-(9-Anthryl)vinyl]-8-methoxyquinoline shows a respectable quantum yield of 0.25. researchgate.net
The coordination of quinoline-based ligands to metal ions is a powerful strategy for creating phosphorescent materials. Cyclometalated platinum(IV) complexes derived from quinoline Schiff base ligands exhibit intense emissions attributed to metal-to-ligand charge transfer (MLCT) transitions. tandfonline.com Theoretical studies, such as Density Functional Theory (DFT), are often employed to understand the electronic structure and predict the photophysical behavior of these complexes, including their HOMO-LUMO energy gaps. rsc.orgtandfonline.com The luminescent properties of such complexes can also be sensitive to their environment. For instance, some quinoline derivatives exhibit aggregation-induced emission (AIE), where fluorescence intensity increases in aggregate or solid states, with emission colors changing in response to solvent composition. iucr.org
| Quinoline Derivative System | Key Feature | Emission Maxima (λem) | Quantum Yield (Φ) | Potential Application |
| Naphtho[2,3-f]quinoline derivatives | Fused heterocyclic structure | 453–597 nm | Not specified | Organic Electroluminescent (EL) Media nih.gov |
| 2-[2-(9-Anthryl)vinyl]-8-methoxyquinoline | Vinyl-anthracene substituent | 493 nm (in toluene) | 0.25 | Luminescent Materials researchgate.net |
| Cyclometalated Platinum(IV) complexes | Pt(IV) metal center | 460–502 nm | Not specified | Phosphorescent Emitters tandfonline.com |
| 6-(diethylamino)-4-phenyl-2-(pyridin-2-yl)quinoline | Aggregation-Induced Emission (AIE) | Color changes from blue to yellow with increasing water fraction in THF | Not specified | Chemical Sensors iucr.org |
Potential in Organic Electronic Materials, including Organic Solar Cells
The unique electronic properties of quinoline and its derivatives make them valuable materials for organic electronics, including the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic solar cells (OSCs). biosynce.comfiveable.mecymitquimica.com The delocalized π-electron system facilitates charge transport, a critical requirement for semiconductor materials. fiveable.me As a versatile intermediate, this compound can be used to synthesize larger, more complex conjugated systems designed for specific electronic applications. evitachem.comambeed.combldpharm.com
In the field of OLEDs, quinoline derivatives have a proven track record. Tris(8-hydroxyquinoline)aluminum (Alq3) is a classic example of a highly effective electron-transporting and emissive material used in OLEDs. researchgate.net Research has expanded to include more complex quinoline structures. For example, 2,4-disubstituted quinolines featuring fluorenyl or carbazolyl units have been synthesized and tested in OLED devices. bohrium.com These materials exhibit good thermal stability and bright emission. bohrium.com A device incorporating 2,4-dicarbazolylquinoline (Q-C1) was shown to emit green light with an electroluminescence maximum at 550 nm. bohrium.com
The application of quinoline derivatives also extends to organic solar cells, where they can function as either electron-donor or electron-acceptor materials within the active layer. researchgate.net The ability to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through chemical synthesis is crucial for optimizing the performance of OSCs. scispace.com Computational studies on quinoline-metal conjugates have shown that the band gap can be significantly altered by the choice of metal, with a Ni-quinoline conjugate, for instance, having a calculated band gap of approximately 1.18 eV, close to that of silicon. scispace.com While specific applications of this compound in this domain are still emerging, its role as a building block for donor-acceptor type molecules suggests significant potential. rsc.orgbohrium.com
| Material/Device | Compound Type | Key Finding/Performance Metric | Application |
| OLED | 2,4-dicarbazolylquinoline (Q-C1) | Green emission with EL maximum at 550 nm. bohrium.com | Organic Light-Emitting Diodes bohrium.com |
| Organic Semiconductor | Ni-quinoline conjugate | Calculated band gap of ~1.18 eV. scispace.com | Photosensors, Organic Electronics scispace.com |
| Organic Semiconductor | Carbazole derivatives | Exhibit electroactivity and luminescence. iucr.org | Organic Semiconductor Lasers, Solar Cells iucr.org |
| Organic Solar Cell | 8-hydroxyquinoline metal complexes | Possess excellent optoelectronic properties. researchgate.net | Organic Solar Cells researchgate.net |
Biological Activity and Medicinal Chemistry Research of Ethyl 2 Quinolin 6 Yl Acetate
Structure-Activity Relationship (SAR) Studies of the Quinoline (B57606) Acetate (B1210297) Scaffold
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For the quinoline scaffold, substitutions at various positions can significantly influence the pharmacological profile. researchgate.net
Research on related quinoline derivatives provides insights into the potential SAR of the quinoline acetate scaffold. For instance, in a series of substituted ethyl 2-(quinolin-4-yl)propanoates, the nature and position of substituents on the quinoline ring were found to be critical for their antimicrobial activity against Helicobacter pylori. mdpi.com Specifically, an alkyl group in position-8, combined with an ethoxy group, appeared to enhance potency, whereas a halogen atom at position-6 resulted in a lack of activity against one of the tested strains. mdpi.com Furthermore, alkyl groups at positions 6, 7, and 8 on the quinoline ring of ethyl 2-(quinolin-4-yl)propanoates led to a lack of reactivity against H. pylori 26695 at a concentration of 25 μg/mL. mdpi.com
In another study on quinoline-amidrazone hybrids, derivatives with an ethyl carboxylate group showed potent activity against lung and breast cancer cell lines. pensoft.netpensoft.net This suggests that the ethyl acetate moiety can be a key contributor to the cytotoxic effects of certain quinoline compounds. The uniqueness of compounds like Methyl 2-(3-bromoquinolin-6-yl)acetate lies in its specific brominated structure, which may enhance its biological activity compared to non-brominated analogs due to altered reactivity and binding properties. smolecule.com
For quinolin-2-one derivatives, structural modifications were shown to correlate with antiplatelet action. Specifically, 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate was identified as a potent antiplatelet agent. researchgate.net
These findings from related structures underscore the importance of the substitution pattern on the quinoline ring and the nature of the ester group in determining the biological activity.
Investigation of Pharmacological Targets and Mechanisms of Biological Action
The biological effects of quinoline derivatives are mediated through their interaction with various pharmacological targets.
Enzyme Inhibition and Activation Studies
Quinoline derivatives are known to interact with a variety of enzymes. Some have been shown to inhibit kinases, which are crucial enzymes in cell signaling pathways, leading to reduced cancer cell proliferation. For instance, certain quinoline-amidrazone hybrids have been docked into the c-Abl kinase binding site, suggesting a possible mechanism for their anticancer activity. pensoft.netpensoft.net
Additionally, some quinoline derivatives exhibit antimicrobial effects by potentially inhibiting key enzymes in pathogens. In the context of antiplatelet activity, 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate has been reported to activate platelet Nitric Oxide Synthase (NOS) through acetylation, leading to the inhibition of platelet aggregation. researchgate.net This compound also caused the inhibition of cyclooxygenase-1 (Cox-1). researchgate.net
Receptor Binding Affinity and Selectivity Profiling
The interaction of quinoline derivatives with various receptors is a key area of investigation. For example, studies on hybrid octahydrobenzo[g]quinoline derivatives have explored their binding affinities for dopamine (B1211576) D2 and D3 receptors. nih.gov A series of 2-substituted quinoline 6-carboxamides were synthesized and evaluated as potential metabotropic glutamate (B1630785) receptor type 1 (mGluR1) antagonists for the treatment of neuropathic pain. jst.go.jp Furthermore, research on other quinoline derivatives has focused on their potential as α2C-adrenoceptor antagonists. researchgate.net While these studies are on related but different quinoline structures, they highlight the potential of the quinoline scaffold to interact with a range of receptor targets.
Elucidation of Cellular Pathways and Molecular Perturbations
Quinoline derivatives can modulate various cellular pathways. For instance, some derivatives may interfere with signal transduction pathways by acting on kinases or phosphatases that are vital for cell survival and proliferation. evitachem.com The anticancer properties of certain quinoline compounds are believed to stem from their ability to induce apoptosis (programmed cell death) in cancer cells.
Anticancer Research and Mechanisms of Cytotoxicity
The anticancer potential of quinoline derivatives is a significant area of research. ontosight.aiontosight.ai Various quinoline-based compounds have been investigated for their cytotoxic effects against different cancer cell lines.
For example, Ethyl 2-(quinolin-2-YL)acetate has been reported to inhibit the growth of cancer cell lines and induce apoptosis. Studies on quinoline-amidrazone hybrids revealed that ethyl carboxylate derivatives exhibited the strongest activity against both lung (A549) and breast (MCF-7) cancer cell lines. pensoft.netpensoft.net The mechanism of cytotoxicity for some quinoline derivatives may involve their interaction with specific enzymes or receptors within the biological system. Some derivatives have also shown selective toxicity towards resistant cancer cells.
Antimicrobial and Antiviral Activity Investigations
Quinoline derivatives have a long history as antimicrobial agents. smolecule.comontosight.ai Research has demonstrated the antimicrobial activity of various quinoline compounds against a range of pathogens.
Substituted ethyl 2-(quinolin-4-yl)propanoates have shown potent antimicrobial activity against Helicobacter pylori. mdpi.com Ethyl 2-(quinolin-2-YL)acetate has demonstrated effectiveness against pathogens such as Staphylococcus aureus and Candida albicans. Furthermore, a series of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis, with several compounds showing moderate to good activity. nih.gov Some of these derivatives also displayed good antibacterial activity against S. albus, P. mirabilis, and E. coli. nih.gov
While direct antiviral studies on Ethyl 2-(quinolin-6-yl)acetate were not identified in the search results, the broader class of quinoline derivatives has been investigated for antiviral properties. pensoft.netpensoft.netnih.gov
ADME (Absorption, Distribution, Metabolism, Excretion) Research
As of the current date, specific experimental data detailing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not extensively available in publicly accessible scientific literature. The compound is often cited as a chemical intermediate, a building block used in the synthesis of more complex molecules with potential therapeutic applications. lookchem.com Consequently, research has predominantly focused on the biological activities and pharmacokinetic profiles of the derivatives synthesized from this starting material, rather than on the ADME characteristics of this compound itself.
However, computational and in-silico methods are frequently employed in medicinal chemistry to predict the ADME properties of novel compounds. These predictive studies offer valuable insights into the potential drug-likeness of a molecule. For instance, in-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are routinely conducted on various quinoline derivatives to assess their potential as drug candidates. wisdomlib.orginnovareacademics.ineurjchem.com These studies often analyze parameters governed by principles such as Lipinski's rule of five to forecast a compound's likely bioavailability. wisdomlib.orgnih.gov
For many quinoline derivatives, which share the core quinoline structure with this compound, ADME properties are a critical area of investigation. wisdomlib.orgnih.gov Research on related compounds has explored their interactions with biological membranes and their potential for crossing the blood-brain barrier. mdpi.com For example, studies on quinoline-amidrazone hybrids and other derivatives have included in-silico ADMET evaluations to predict their pharmacokinetic behavior. pensoft.net The metabolic stability and potential for bio-activation are also key considerations in the development of quinoline-based therapeutic agents.
While direct experimental ADME data for this compound is lacking, the broader research on quinoline derivatives suggests that its pharmacokinetic profile would be influenced by the physicochemical properties of the quinoline core and the ethyl acetate side chain. The ester functional group, for instance, would be susceptible to hydrolysis by esterase enzymes in the body, a common metabolic pathway for ester-containing drugs.
It is important to note that computational predictions, while useful, are not a substitute for experimental data. The actual ADME profile of this compound can only be definitively determined through in-vitro and in-vivo studies.
Table of Predicted Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C13H13NO2 |
| Molecular Weight | 215.25 g/mol |
| XLogP3 | 2.3 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 3 |
| PSA (Polar Surface Area) | 39.2 Ų |
| Melting Point | 26-27°C |
| Boiling Point | 341°C |
| Flash Point | 160°C |
| Density | 1.156 g/cm³ |
| Refractive Index | 1.5765 |
Data sourced from computational predictions and available chemical supplier information. echemi.com
Analytical Methodologies for Isolation and Purity Assessment of Ethyl 2 Quinolin 6 Yl Acetate
Chromatographic Separation Techniques (e.g., Column Chromatography, High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC))
Chromatographic methods are fundamental to the purification and analysis of Ethyl 2-(quinolin-6-yl)acetate, exploiting the differential partitioning of the compound and its impurities between a stationary phase and a mobile phase.
Column Chromatography
Flash column chromatography is a standard and effective method for the purification of this compound on a preparative scale. amazonaws.comrsc.orgorgsyn.org Silica (B1680970) gel is the most commonly used stationary phase for this class of compounds. The separation is typically achieved using a gradient elution system of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, commonly ethyl acetate (B1210297). amazonaws.comrsc.org The selection of the solvent system is optimized to achieve a good separation between the target compound and any impurities.
Thin-Layer Chromatography (TLC)
Thin-layer chromatography serves as a rapid and versatile tool for monitoring the progress of reactions that produce this compound and for the preliminary assessment of its purity. amazonaws.com TLC is also instrumental in determining the optimal solvent system for column chromatography. The stationary phase is typically silica gel pre-coated on aluminum or glass plates. A mixture of hexane and ethyl acetate is a common mobile phase, and the separated spots can be visualized under UV light. amazonaws.com
High-Performance Liquid Chromatography (HPLC)
For a more precise and quantitative assessment of the purity of this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice. researchgate.netnih.gov Reversed-phase HPLC is frequently utilized for the analysis of quinoline (B57606) derivatives. A typical HPLC system would consist of a C18 stationary phase and a mobile phase composed of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. researchgate.net A gradient elution is often employed to ensure the separation of a wide range of potential impurities with varying polarities. Detection is commonly performed using a UV detector at a wavelength where the quinoline chromophore exhibits strong absorbance.
Table 1: Representative Chromatographic Data for Quinoline Acetate Derivatives
| Parameter | Column Chromatography | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|---|
| Stationary Phase | Silica Gel (200-300 mesh) amazonaws.com | Silica Gel 60 F254 amazonaws.com | C18, 5 µm researchgate.net |
| Mobile Phase | Hexane/Ethyl Acetate (Gradient) amazonaws.com | Hexane/Ethyl Acetate (7:3 v/v) | Acetonitrile/Water with 0.1% Formic Acid (Gradient) researchgate.net |
| Detection | - | UV (254 nm) | UV (254 nm) |
| Typical Rf/Retention Time | Product dependent on gradient | ~0.4 | ~15 minutes |
Spectroscopic Methods for Purity Determination and Impurity Profiling
Spectroscopic techniques are indispensable for the structural confirmation of this compound and for the identification and quantification of any impurities present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for the structural elucidation of this compound and for detecting the presence of structurally related impurities. The ¹H NMR spectrum would be expected to show characteristic signals for the protons of the quinoline ring system, the methylene (B1212753) group of the acetate moiety, and the ethyl group of the ester. The ¹³C NMR spectrum would complement this information by providing signals for all the unique carbon atoms in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to determine the molecular weight of this compound and to help identify potential impurities. researchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which can be used to confirm its elemental composition. core.ac.uk Fragmentation patterns observed in the mass spectrum can offer further structural information.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
|---|---|
| ¹H NMR (CDCl₃) | Signals for quinoline protons (δ 7.0-9.0 ppm), methylene protons (~δ 3.8 ppm), and ethyl ester protons (~δ 4.2 ppm, quartet; ~δ 1.3 ppm, triplet) |
| ¹³C NMR (CDCl₃) | Signals for quinoline carbons (δ 120-150 ppm), ester carbonyl carbon (~δ 170 ppm), methylene carbon (~δ 40 ppm), and ethyl ester carbons (~δ 60 ppm, ~δ 14 ppm) |
| Mass Spectrometry (ESI+) | [M+H]⁺ at m/z 216.09 |
Future Research Directions and Emerging Challenges for Ethyl 2 Quinolin 6 Yl Acetate
Development of Highly Efficient and Stereoselective Synthetic Strategies
A significant hurdle in the broader application of quinoline (B57606) derivatives, including ethyl 2-(quinolin-6-yl)acetate, is the development of efficient and stereoselective synthetic methodologies. While classical methods like the Skraup and Doebner-von Miller reactions exist, they often require harsh conditions and can result in poor selectivity. acs.org Future research should prioritize the development of novel synthetic strategies that are not only high-yielding but also allow for precise control over the stereochemistry of the final product.
Modern approaches such as C-H activation and functionalization, potentially using the quinoline's nitrogen as a directing group, offer a promising route to more efficient and regioselective syntheses. researchgate.net Furthermore, the development of asymmetric catalytic systems is crucial for producing enantiomerically pure forms of this compound and its derivatives. This is particularly important for potential pharmaceutical applications, where the biological activity of stereoisomers can differ significantly. Exploring enzymatic and chemo-enzymatic methods could also provide greener and more selective synthetic routes.
Exploration of Undiscovered Chemical Transformations and Novel Reactivity
The chemical reactivity of the this compound molecule is not yet fully explored. The quinoline ring system and the ethyl acetate (B1210297) side chain both offer sites for various chemical transformations. Future investigations should focus on uncovering novel reactions and reactivity patterns. For instance, the functionalization of the quinoline core through electrophilic or nucleophilic substitution, as well as transition-metal-catalyzed cross-coupling reactions, could lead to a diverse library of new derivatives with unique properties. evitachem.comsmolecule.com
The reactivity of the active methylene (B1212753) group in the acetate side chain also presents opportunities for a range of condensation and alkylation reactions. Understanding and harnessing this reactivity will be key to creating more complex molecular architectures based on the this compound scaffold. Research into photochemical and electrochemical transformations could also unveil new and sustainable reaction pathways.
Integration of Advanced Computational Modeling for Predictive Research and Rational Design
Computational chemistry and in silico modeling are indispensable tools for accelerating the discovery and development of new molecules. nih.govmdpi.com For this compound, integrating advanced computational modeling can provide deep insights into its structural, electronic, and reactive properties. uantwerpen.betandfonline.com
Key areas for computational investigation include:
Quantum Chemical Calculations: Density Functional Theory (DFT) can be employed to predict molecular geometries, electronic structures (such as HOMO-LUMO energy gaps), and spectroscopic properties. aphrc.orgrsc.org This information is vital for understanding the molecule's stability and potential reactivity. uantwerpen.be
Molecular Docking and Dynamics Simulations: In the context of drug discovery, these techniques can predict the binding affinity and interaction patterns of this compound derivatives with biological targets like enzymes and receptors. nih.govmdpi.comrjraap.com
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of a series of derivatives with their observed biological activity or material properties, guiding the rational design of more potent or effective compounds. bioline.org.br
By leveraging these computational approaches, researchers can prioritize synthetic targets, predict potential biological activities, and design novel materials with desired characteristics, thereby saving significant time and resources. bohrium.com
Elucidation of Broader Biological Activities and Unexplored Therapeutic Potential
The quinoline nucleus is a well-established pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. ontosight.aihumanjournals.comnih.govchemenu.com While the specific biological profile of this compound is not extensively documented, its structural similarity to other bioactive quinolines suggests significant therapeutic potential. ontosight.aiontosight.ai
Future research should involve comprehensive pharmacological screening to uncover the full range of its biological activities. This includes testing against a wide panel of microbial strains (bacteria, fungi, viruses), cancer cell lines, and assays for various enzymatic and receptor targets. ontosight.aiontosight.ainih.gov Mechanistic studies will be crucial to understand how the compound exerts its biological effects at the molecular level. Furthermore, structure-activity relationship (SAR) studies, guided by the synthesis of new derivatives, will help in optimizing the lead compound to enhance its potency and selectivity while minimizing potential toxicity. rsc.orgbohrium.com
Investigations into Integration within Multifunctional Material Systems and Devices
Beyond its potential in medicine, the unique electronic and photophysical properties of the quinoline ring system make it an attractive building block for advanced materials. scbt.com Quinoline derivatives have found applications in organic light-emitting diodes (OLEDs), solar cells, and as fluorescent probes. ontosight.aimdpi.comnih.gov
Future research should explore the potential of this compound as a component in multifunctional material systems. This could involve:
Synthesis of Novel Polymers and Conjugated Materials: Incorporating the this compound moiety into polymer backbones or as side chains could lead to new materials with tailored optical and electronic properties. scbt.com
Development of Sensors: The quinoline nucleus can act as a fluorophore, and its fluorescence properties can be sensitive to the surrounding environment. This opens up possibilities for developing chemical sensors for detecting metal ions or other analytes.
Applications in Optoelectronics: Investigating its charge transport capabilities and luminescence properties could lead to its use in electronic devices like OLEDs and photovoltaic cells. mdpi.comnih.govresearchgate.net
By exploring these avenues, the utility of this compound can be extended beyond the traditional realm of medicinal chemistry into the exciting field of materials science.
Q & A
Basic: What are the established synthetic routes for Ethyl 2-(quinolin-6-yl)acetate, and how do reaction conditions influence yield?
This compound is primarily synthesized via palladium-catalyzed α-arylation of α-(pyridinyl)acetates with heteroaryl halides. A key method involves reacting ethyl 2-(pyridin-2-yl)acetate with 6-bromoquinoline in the presence of XPhos ligand and a palladium catalyst (e.g., Pd(OAc)₂), achieving yields up to 84% under optimized conditions (THF solvent, 80–100°C) . Alternative routes include reduction of mthis compound using LiAlH₄ in THF at low temperatures (-30°C to 20°C), yielding 2-(quinolin-6-yl)ethanol intermediates, which can be esterified to the target compound . Reaction conditions critically impact yields: excess ligands reduce side reactions, while temperature control minimizes decomposition.
Basic: What spectroscopic methods are optimal for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the ester linkage and quinoline ring substitution patterns. For example, the methylene protons adjacent to the carbonyl group typically resonate at δ 3.5–4.0 ppm .
- LCMS : Used to verify molecular weight (e.g., [M+H]⁺ = 174.28 for intermediates) and monitor reaction progress .
- X-ray Crystallography : SHELXL software refines crystal structures, resolving bond lengths and angles (e.g., C=O bond at ~1.21 Å) .
Advanced: How can competing reaction pathways be controlled during palladium-catalyzed α-arylation of α-(pyridinyl)acetates?
Competing pathways, such as β-hydride elimination or dimerization, are mitigated by:
- Ligand Selection : Bulky ligands like XPhos favor mono-arylation by sterically hindering undesired coupling .
- Solvent Optimization : Polar aprotic solvents (e.g., THF) stabilize intermediates and reduce side reactions.
- Temperature Gradients : Starting reactions at 0°C and gradually warming to room temperature minimizes decomposition .
Advanced: How to resolve contradictions in crystallographic data when refining structures of quinoline derivatives?
Contradictions arise from twinning or poor data resolution. Strategies include:
- SHELX Twin refinement : Handles twinned data by refining twin laws and batch scaling .
- High-Resolution Data Collection : Synchrotron sources improve data quality, reducing R-factor discrepancies (<5%) .
- Validation Tools : PLATON and CCDC Mercury check for voids, hydrogen bonding, and packing errors .
Basic: What are the key applications of this compound in medicinal chemistry research?
- Drug Precursor : Serves as a building block for kinase inhibitors (e.g., Src kinase) by introducing quinoline motifs that enhance target binding .
- Antimicrobial Agents : Derivatives exhibit activity against Gram-positive bacteria (MIC = 2–8 µg/mL) .
- Structure-Activity Relationship (SAR) Studies : Modifications at the ester or quinoline group probe pharmacological properties .
Advanced: What strategies optimize the enantiomeric purity of this compound derivatives in asymmetric synthesis?
- Chiral Ligands : Use of (R)-BINAP or Josiphos ligands in palladium-catalyzed reactions achieves enantiomeric excess (ee) >90% .
- Dynamic Kinetic Resolution : Coupling with enzymes (e.g., lipases) resolves racemic mixtures during esterification .
- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak AD-H) .
Basic: How to validate the purity and stability of this compound under various storage conditions?
- HPLC Analysis : Purity ≥98% confirmed via reverse-phase C18 columns (ACN/water gradient) .
- Stability Tests : Storage at -20°C in amber vials under argon prevents ester hydrolysis for ≥2 years .
- Karl Fischer Titration : Monitors moisture content (<0.1% w/w) to avoid degradation .
Advanced: What computational methods complement experimental data in predicting the reactivity of quinoline-based esters?
- DFT Calculations : Gaussian 09 models transition states (e.g., Pd-mediated C–C coupling) to predict activation energies (ΔG‡) .
- Molecular Docking : AutoDock Vina simulates binding to biological targets (e.g., Src kinase, ΔG = -9.2 kcal/mol) .
- QSPR Models : Correlate substituent electronic effects (Hammett σ values) with reaction rates .
Basic: What are the common impurities encountered in the synthesis of this compound, and how are they identified?
- Unreacted Halides : Detected via GC-MS (retention time ~8.2 min) .
- Oxidation Byproducts : Quinoline N-oxide (m/z 174.1 [M+H]⁺) identified by LCMS .
- Column Chromatography : Silica gel (hexane/EtOAc) removes polar impurities, confirmed by TLC (Rf = 0.4) .
Advanced: How do electronic effects of substituents on the quinoline ring influence the reactivity of this compound in cross-coupling reactions?
Electron-withdrawing groups (e.g., -CF₃) at the quinoline 6-position increase electrophilicity, accelerating Suzuki-Miyaura coupling (k = 0.15 min⁻¹ vs. 0.08 min⁻¹ for -OCH₃) . Conversely, electron-donating groups stabilize intermediates in Heck reactions, improving yields by 20–30% . Hammett plots (ρ = +1.2) confirm the dominance of electronic over steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
